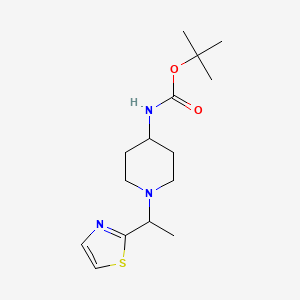
4-Hydroxypicolinic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypicolinic acid hydrate is an organic compound with the molecular formula C₆H₅NO₃. It is a derivative of pyridine with a hydroxyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is known for its chelating properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxypicolinic acid hydrate can be synthesized through several methods. One common method involves the oxidation of 4-methylpyridine using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction is typically carried out in an aqueous medium under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using similar oxidizing agents. The process is optimized for higher yields and purity, and the product is typically obtained in crystalline form.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypicolinic acid hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Various nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: 4-Pyridinecarboxaldehyde or 4-Pyridinecarboxylic acid.
Reduction: 4-Hydroxypicolinic alcohol.
Substitution: 4-Substituted picolinic acid derivatives.
Aplicaciones Científicas De Investigación
4-Hydroxypicolinic acid hydrate is used in a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in coordination chemistry to form complexes with metal ions.
Biology: It is studied for its potential role in biological systems, particularly in metal ion transport and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral and antimicrobial agent.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Hydroxypicolinic acid hydrate involves its ability to chelate metal ions. The hydroxyl and carboxylic acid groups coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes and disrupt metal ion transport in biological systems. The compound’s ability to form complexes with metal ions also makes it useful in various industrial applications.
Comparación Con Compuestos Similares
4-Hydroxypicolinic acid hydrate is similar to other hydroxypicolinic acids, such as 3-Hydroxypicolinic acid and 6-Hydroxypicolinic acid. it is unique in its specific chelation properties and the stability of its metal complexes. Other similar compounds include:
3-Hydroxypicolinic acid: Prefers zwitterionic forms and has different chelation behavior.
6-Hydroxypicolinic acid: Prefers keto forms and forms more stable complexes with certain metal ions.
Propiedades
IUPAC Name |
4-oxo-1H-pyridine-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3.H2O/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGSVQWDMUENFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)

![tert-Butyl 4-[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]piperidine-1-carboxylate](/img/structure/B2752426.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2752428.png)

![Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2752430.png)

![N-(3-chloro-4-methylphenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2752434.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2752438.png)
![2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2752440.png)
![N-(3-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752441.png)
![1-(4-[3-(Aminomethyl)pyridin-2-yl]piperazin-1-yl)ethan-1-one](/img/structure/B2752443.png)

![N-{[4-(2,5-dimethoxyphenyl)-5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2752445.png)
